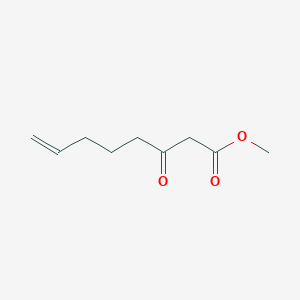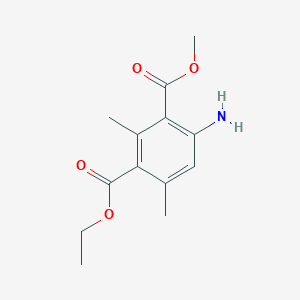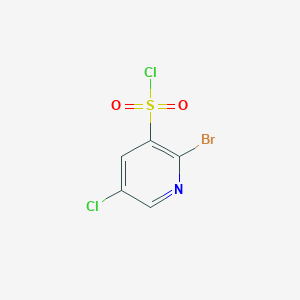![molecular formula C8H8BrNO B13982928 1-[6-(Bromomethyl)pyridin-2-YL]ethanone CAS No. 476454-75-8](/img/structure/B13982928.png)
1-[6-(Bromomethyl)pyridin-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Bromomethyl)pyridin-2-YL]ethanone, also known as 2-acetyl-6-bromomethylpyridine, is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with an ethanone group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[6-(Bromomethyl)pyridin-2-YL]ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 2-acetylpyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[6-(Bromomethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the ethanone group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethylpyridine derivatives, while oxidation can produce pyridine carboxylic acids .
Scientific Research Applications
1-[6-(Bromomethyl)pyridin-2-YL]ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[6-(Bromomethyl)pyridin-2-YL]ethanone depends on its specific application and the molecular targets involvedThe pyridine ring can participate in coordination chemistry, forming complexes with metal ions . These interactions can influence the compound’s biological activity and its role in various chemical processes.
Comparison with Similar Compounds
1-[6-(Bromomethyl)pyridin-2-YL]ethanone can be compared with other similar compounds, such as:
2-acetyl-6-methylpyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.
2-bromo-6-methylpyridine: Contains a bromine atom directly attached to the pyridine ring, leading to different substitution patterns.
1-(6-hydroxymethylpyridin-2-yl)ethanone:
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
476454-75-8 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-[6-(bromomethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5H2,1H3 |
InChI Key |
SDECKBOHRPKYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


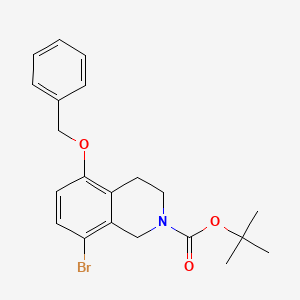
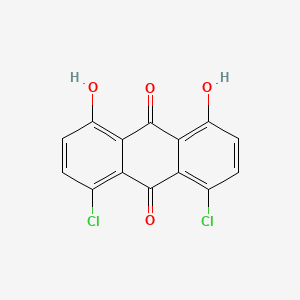



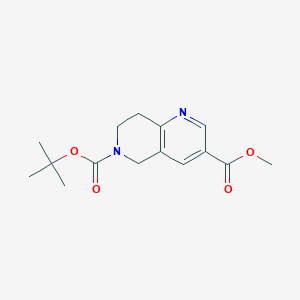
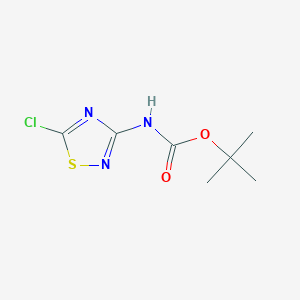
![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
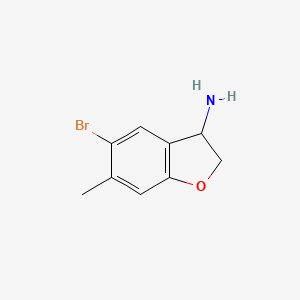
![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
